molecular formula C56H79N9O17 B1260104 Aeruginopeptin 95B

Aeruginopeptin 95B

Cat. No. B1260104
M. Wt: 1150.3 g/mol
InChI Key: TUPDMLYCDOSVAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Aeruginopeptin 95B is a cyclodepsipeptide.

Scientific Research Applications

Aeruginosin Biosynthesis

Aeruginopeptin 95B is closely related to aeruginosins, a class of bioactive oligopeptides. Research on aeruginosins provides insights into the biosynthesis and structural diversity of these compounds. For instance, studies on aeruginosin synthetase gene clusters in Microcystis aeruginosa reveal the molecular basis for the biosynthesis of aeruginosins. This research is crucial for understanding how these bioactive compounds are produced and potentially modified for various applications (Ishida et al., 2009). Additionally, a study focusing on a cupin superfamily enzyme from Microcystis aeruginosa, which is involved in aeruginosin biosynthesis, helps in understanding the detailed enzymatic processes contributing to the formation of these compounds (Qiu et al., 2015).

Microbial Inhibition

Research on compounds similar to Aeruginopeptin 95B, like cyanopeptolins, has shown significant microbial inhibition properties. Cyanopeptolin 954, a compound isolated from Microcystis aeruginosa, inhibits chymotrypsin, an enzyme, suggesting potential biomedical applications in inhibiting specific microbial activities (von Elert et al., 2005).

Potential Therapeutic Applications

While specific studies on Aeruginopeptin 95B are limited, research on similar peptides suggests potential therapeutic applications. For instance, the repurposing of peptide drugs like glatiramer acetate, which has shown efficacy in treating Pseudomonas aeruginosa infections, indicates a promising avenue for exploring the therapeutic applications of peptides similar to Aeruginopeptin 95B (Murphy et al., 2022).

properties

Product Name

Aeruginopeptin 95B

Molecular Formula

C56H79N9O17

Molecular Weight

1150.3 g/mol

IUPAC Name

N-[5-benzyl-8-butan-2-yl-21-hydroxy-15-[(4-hydroxycyclohex-2-en-1-yl)methyl]-2-(1-hydroxyethyl)-4,11-dimethyl-3,6,9,13,16,22-hexaoxo-10-oxa-1,4,7,14,17-pentazabicyclo[16.3.1]docosan-12-yl]-2-[[3-hydroxy-2-[[2-hydroxy-3-(4-hydroxyphenyl)propanoyl]amino]butanoyl]amino]pentanediamide

InChI

InChI=1S/C56H79N9O17/c1-7-28(2)44-56(81)82-31(5)46(63-48(73)37(21-23-42(57)71)58-52(77)45(29(3)66)62-51(76)41(70)27-34-15-19-36(69)20-16-34)53(78)60-39(25-33-13-17-35(68)18-14-33)49(74)59-38-22-24-43(72)65(54(38)79)47(30(4)67)55(80)64(6)40(50(75)61-44)26-32-11-9-8-10-12-32/h8-13,15-17,19-20,28-31,33,35,37-41,43-47,66-70,72H,7,14,18,21-27H2,1-6H3,(H2,57,71)(H,58,77)(H,59,74)(H,60,78)(H,61,75)(H,62,76)(H,63,73)

InChI Key

TUPDMLYCDOSVAR-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1C(=O)OC(C(C(=O)NC(C(=O)NC2CCC(N(C2=O)C(C(=O)N(C(C(=O)N1)CC3=CC=CC=C3)C)C(C)O)O)CC4CCC(C=C4)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)O)NC(=O)C(CC5=CC=C(C=C5)O)O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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